1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
“1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O5S . It has an average mass of 312.341 Da and a mono-isotopic mass of 312.078003 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a carbamoylbenzenesulfonyl group and a carboxylic acid group . The piperidine ring is a common structural motif in many pharmaceuticals and natural products .Scientific Research Applications
Hydrogen Bonding Patterns in Proton-Transfer Compounds
Research on the crystal structures of proton-transfer compounds involving similar sulfonic acids and nitrogen Lewis bases highlights the significance of hydrogen bonding in designing molecular assemblies. These structures exhibit varied dimensionalities and hydrogen bonding patterns, suggesting potential utility in developing advanced materials with specific properties (Smith et al., 2011).
Antimicrobial Activity of Sulfamoyl and Piperidine Functionalities
Studies on derivatives featuring sulfamoyl and piperidine functionalities, akin to the core structure of the compound , have demonstrated valuable antibacterial properties. This suggests the potential of 1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid derivatives in antimicrobial research (Aziz‐ur‐Rehman et al., 2017).
Catalytic Applications in Organic Synthesis
The functionalization of nanoparticles with PPCA (Piperidine-4-carboxylic acid) derivatives, as in the preparation of Fe3O4-PPCA, points to the role of such structures in catalyzing organic reactions. This research indicates the potential of similar compounds in facilitating efficient synthetic pathways, particularly in the synthesis of heterocyclic compounds (Ghorbani‐Choghamarani & Azadi, 2015).
Anticancer Agent Development
The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer properties underline the therapeutic potential of compounds featuring the piperidine-4-carboxylic acid moiety. This research emphasizes the compound's relevance in developing new anticancer agents (Rehman et al., 2018).
Safety and Hazards
While specific safety data for “1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid” is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance . If swallowed or inhaled, or if it comes in contact with skin or eyes, seek immediate medical assistance .
Properties
IUPAC Name |
1-(4-carbamoylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c14-12(16)9-1-3-11(4-2-9)21(19,20)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFKDFRNVHQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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